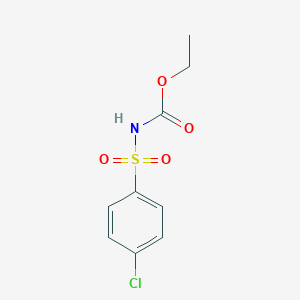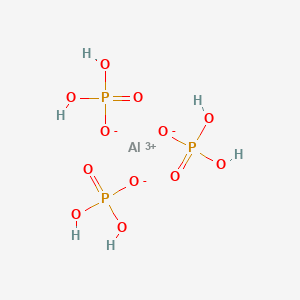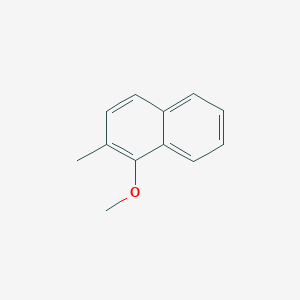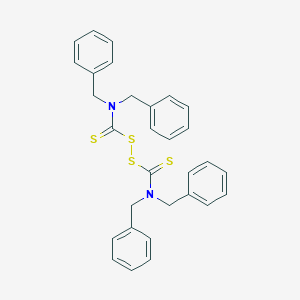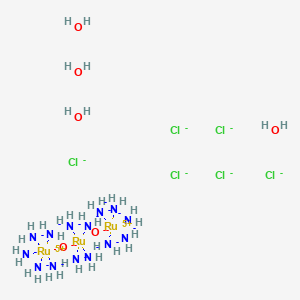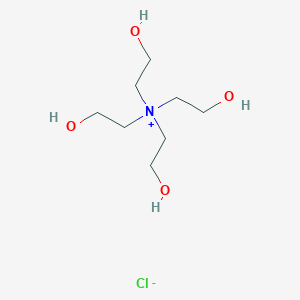
Ammonium heptafluorotantalate(V)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium heptafluorotantalate(V) is an inorganic compound with the chemical formula (NH4)2TaF7. It is a white crystalline solid that is highly soluble in water. This compound is primarily used in the field of materials science and chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium heptafluorotantalate(V) can be synthesized through the reaction of tantalum pentoxide (Ta2O5) with ammonium bifluoride (NH4HF2) in the presence of hydrofluoric acid (HF). The reaction proceeds as follows:
Ta2O5+6NH4HF2+2HF→2(NH4)2TaF7+5H2O
This reaction typically requires controlled conditions, including a specific temperature range and the use of protective equipment due to the corrosive nature of hydrofluoric acid .
Industrial Production Methods
In industrial settings, the production of ammonium heptafluorotantalate(V) involves the leaching of tantalum ores, such as columbite and tantalite, with hydrofluoric acid and sulfuric acid. The resulting solution is subjected to liquid-liquid extraction to remove impurities, followed by the addition of ammonium fluoride to precipitate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ammonium heptafluorotantalate(V) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tantalum pentafluoride (TaF5).
Reduction: It can be reduced to form lower oxidation states of tantalum.
Substitution: It can undergo substitution reactions where fluoride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid, ammonium bifluoride, and various reducing agents. The reactions typically require controlled temperatures and protective equipment due to the corrosive nature of the reagents .
Major Products Formed
The major products formed from these reactions include tantalum pentafluoride (TaF5), lower oxidation states of tantalum, and substituted tantalum compounds .
Scientific Research Applications
Ammonium heptafluorotantalate(V) has several scientific research applications, including:
Materials Science: It is used in the synthesis of tantalum-based materials and coatings.
Chemistry: It serves as a precursor for the preparation of other tantalum compounds.
Biology and Medicine: It is used in the development of tantalum-based biomaterials for medical implants.
Industry: It is employed in the production of electronic components and high-performance alloys
Mechanism of Action
The mechanism of action of ammonium heptafluorotantalate(V) involves its ability to release fluoride ions, which can interact with various molecular targets. These interactions can lead to the formation of stable complexes and the modification of surface properties of materials. The compound’s reactivity is primarily due to the presence of the highly electronegative fluoride ions.
Comparison with Similar Compounds
Similar Compounds
Potassium heptafluorotantalate (K2TaF7): Similar in structure and reactivity but uses potassium ions instead of ammonium ions.
Ammonium hexafluorotantalate (NH4TaF6): Contains one less fluoride ion and has different reactivity and applications.
Ammonium hexafluoroniobate (NH4NbF6): Similar in structure but contains niobium instead of tantalum.
Uniqueness
Ammonium heptafluorotantalate(V) is unique due to its high solubility in water and its ability to form stable complexes with various ligands. This makes it particularly useful in the synthesis of tantalum-based materials and in applications requiring high-purity tantalum compounds .
Properties
CAS No. |
12022-02-5 |
|---|---|
Molecular Formula |
F7H8N2Ta |
Molecular Weight |
350.014 g/mol |
IUPAC Name |
diazanium;heptafluorotantalum(2-) |
InChI |
InChI=1S/7FH.2H3N.Ta/h7*1H;2*1H3;/q;;;;;;;;;+5/p-5 |
InChI Key |
RDNGDFQMYLJTJR-UHFFFAOYSA-I |
SMILES |
[NH4+].[NH4+].[F-].[F-].F[Ta](F)(F)(F)F |
Isomeric SMILES |
[NH4+].[NH4+].[F-].[F-].F[Ta](F)(F)(F)F |
Canonical SMILES |
[NH4+].[NH4+].F[Ta-2](F)(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


